molecular formula C19H20N2O2 B5617210 3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one

3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one

Cat. No.: B5617210
M. Wt: 308.4 g/mol
InChI Key: WXJSESLEWATHDR-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Dimethylaminomethyl Substitution: The dimethylaminomethyl group can be introduced through a Mannich reaction, which involves the reaction of the quinoline derivative with formaldehyde and dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares structural similarities with quinoline derivatives.

    Quinacrine: Another antimalarial drug with a similar quinoline core structure.

Uniqueness

3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminomethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-21(2)12-16-18(13-7-5-4-6-8-13)20-17-10-9-14(23-3)11-15(17)19(16)22/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSESLEWATHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(NC2=C(C1=O)C=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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